molecular formula C11H14BrNO2S B1336256 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine CAS No. 1178386-07-6

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine

Cat. No.: B1336256
CAS No.: 1178386-07-6
M. Wt: 304.21 g/mol
InChI Key: VJQARCQKLYUQGF-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine is a chemical compound with the suggested molecular formula C12H16BrNO2S and a molecular weight of 318.23 g/mol. Its CAS Registry Number is 330830-29-0 . This product is offered for research and development purposes. Compounds featuring a sulfonyl group bridged to a nitrogen-containing heterocycle like pyrrolidine are of significant interest in medicinal chemistry and chemical synthesis. They are frequently explored as key intermediates or building blocks in the development of novel bioactive molecules . The presence of the bromine atom on the phenyl ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. The benzenesulfonamide scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets . This combination of features makes this compound a valuable reagent for chemists working in areas such as synthetic methodology and the discovery of new therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-9-4-5-10(12)8-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQARCQKLYUQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-methylbenzenesulfonyl Chloride

  • Starting Material: 5-Bromo-2-methylbenzenesulfonic acid or 5-bromo-2-methylbenzene.
  • Chlorination: The sulfonic acid is converted to the sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions.
  • Reaction Conditions: Typically performed in an inert solvent like dichloromethane or chloroform, at temperatures ranging from ambient to reflux (~40–80 °C).
  • Outcome: Formation of 5-bromo-2-methylbenzenesulfonyl chloride with high yield and purity.

Sulfonylation of Pyrrolidine

  • Reagents: 5-Bromo-2-methylbenzenesulfonyl chloride and pyrrolidine.
  • Base: A tertiary amine base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated.
  • Solvent: Common solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile.
  • Procedure: The sulfonyl chloride is added dropwise to a cooled solution of pyrrolidine and base under stirring.
  • Temperature: Reaction is typically conducted at 0 °C to room temperature to control the rate and avoid side reactions.
  • Duration: Reaction times vary from 1 to 24 hours depending on scale and conditions.
  • Workup: The reaction mixture is washed with aqueous solutions (e.g., brine), dried over anhydrous sodium sulfate, and concentrated.
  • Purification: The crude product is purified by recrystallization or column chromatography.

Alternative Synthetic Routes

  • Direct Sulfonylation: Some protocols involve direct sulfonylation of pyrrolidine with sulfonyl chlorides prepared in situ.
  • Use of Sulfonyl Potassium Salts: Sulfonyl potassium salts can be reacted with pyrrolidine under mild conditions to yield the sulfonamide.
  • Catalytic Methods: Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can be employed to introduce the bromine substituent or modify the aromatic ring prior to sulfonylation.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonyl chloride formation SOCl2, DCM, reflux 40–80 °C 2–6 hours 85–95 Anhydrous conditions preferred
Sulfonylation of pyrrolidine Pyrrolidine, triethylamine, DCM 0 °C to RT 1–24 hours 75–90 Slow addition of sulfonyl chloride
Purification Recrystallization or chromatography Ambient Ensures high purity

Research Findings and Analytical Data

  • Reactivity: The sulfonyl chloride intermediate exhibits high electrophilicity, facilitating efficient nucleophilic attack by pyrrolidine.
  • Selectivity: The presence of the bromine atom at the 5-position and methyl at the 2-position on the phenyl ring influences regioselectivity and steric effects, favoring sulfonylation at the nitrogen of pyrrolidine.
  • Biological Relevance: The sulfonyl group enhances binding affinity in biological targets due to its ability to form hydrogen bonds and electrostatic interactions.
  • Comparative Analysis: Similar compounds with different substituents (e.g., methoxy instead of methyl) show variations in reactivity and biological activity, underscoring the importance of substitution pattern.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield (%)
Sulfonyl chloride + pyrrolidine 5-Bromo-2-methylbenzenesulfonyl chloride, pyrrolidine, base Straightforward, high yield Requires handling of corrosive reagents 75–90
Sulfonyl potassium salt + pyrrolidine Sulfonyl potassium salt, pyrrolidine Mild conditions, less corrosive Preparation of potassium salt needed 70–85
Pd-catalyzed coupling + sulfonylation Pd catalyst, boronic acids, sulfonyl chloride Enables structural modifications More complex, requires catalyst Variable

Notes on Industrial Scale Preparation

  • Industrial synthesis often employs continuous flow reactors to improve safety and scalability.
  • Optimization focuses on minimizing by-products and maximizing purity.
  • Use of automated synthesis platforms can enhance reproducibility and throughput.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Reduced forms of the sulfonyl group, potentially leading to thiol derivatives.

Scientific Research Applications

Biological Research Applications

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine has shown potential in several areas of biological research:

  • Enzyme Inhibition Studies : The sulfonyl group in the compound can interact with enzymes, potentially leading to inhibition. This characteristic makes it a candidate for studying enzyme activities and pathways involved in various diseases.
  • Drug Development : Due to its structural features, this compound may serve as a lead compound for developing new drugs targeting specific proteins or pathways. Its ability to form strong interactions with proteins suggests potential applications in therapeutic development.

Medicinal Chemistry Applications

The compound's unique properties allow it to be explored in medicinal chemistry for:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties. The halogen substitution (bromine) at the phenyl ring may enhance its activity against certain bacterial strains .
  • Cancer Research : Given its potential to inhibit enzymatic activity, there is interest in investigating its effects on cancer-related pathways. Compounds with similar structures have been linked to modulating cancer cell proliferation .

Table 1: Comparative Analysis of Similar Compounds

Compound NameKey FeaturesBiological Activity
1-(5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidineMethoxy instead of methylAntibacterial activity observed
1-(3-Bromo-5-methylphenylsulfonyl)piperidinePiperidine ringPotential CNS activity
1-(4-Bromo-2-methylphenylsulfonyl)pyrrolidineDifferent substitution patternVarying degrees of enzyme inhibition

This comparative analysis illustrates how structural modifications can influence biological activity, suggesting that this compound may exhibit unique properties worth exploring further.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₁H₁₄BrNO₂S (inferred from similar compounds in and ).
  • Molecular Weight : ~316.20 g/mol (calculated).
  • Structural Features : The bromine atom enhances electrophilic reactivity, while the methyl group contributes to steric and lipophilic effects. The sulfonyl group enables hydrogen bonding and influences electronic distribution .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substitutents

The biological and chemical properties of sulfonamide-pyrrolidine derivatives are highly dependent on substituents on the aromatic ring. Below is a comparative analysis:

Compound Substituents Amine Core Molecular Formula Molecular Weight Key Applications/Findings
1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine 5-bromo, 2-methyl Pyrrolidine C₁₁H₁₄BrNO₂S 316.20 Potential MAO-A inhibition (inferred)
1-[(4-Bromophenyl)sulfonyl]pyrrolidine 4-bromo Pyrrolidine C₁₀H₁₂BrNO₂S 298.18 Used in heterocyclic synthesis
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine 5-bromo, 2-methoxy Pyrrolidine C₁₁H₁₄BrNO₃S 320.20 Intermediate in organic synthesis
1-((4-Nitrophenyl)sulfonyl)pyrrolidine 4-nitro Pyrrolidine C₁₀H₁₂N₂O₄S 272.28 Catalytic enantiocontrol studies
1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine 4-aminobenzyl Pyrrolidine C₁₁H₁₅N₂O₂S 259.32 Intermediate for Almotriptan

Key Observations :

  • Electronic Effects : Bromine (electron-withdrawing) and methyl/methoxy (electron-donating) groups modulate reactivity. Methoxy increases solubility compared to methyl .
  • Biological Activity : Piperidine derivatives (e.g., SB269970 in ) target serotonin receptors, suggesting pyrrolidine sulfonamides may interact with neurological targets. MAO-A inhibition is observed in pyrrolidine derivatives from Piper species .

Comparison with Piperidine-Based Analogs

Replacing pyrrolidine with piperidine alters steric and conformational properties:

Compound Amine Core Molecular Formula Molecular Weight Notable Features
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine Piperidine C₁₂H₁₆BrNO₃S 334.29 Higher lipophilicity due to larger ring
This compound Pyrrolidine C₁₁H₁₄BrNO₂S 316.20 Enhanced rigidity for target binding

Impact of Amine Core :

  • Piperidine (6-membered ring) provides flexibility, often preferred in drug design for bioavailability .

Functional Group Modifications

  • Sulfonyl vs. Other Linkers : Sulfonyl groups enhance stability and hydrogen-bonding capacity compared to carbonyl or alkyl linkers (e.g., ’s alkylsulfonyl derivatives).
  • Boronate Esters : Compounds like 1-[[2-methyl-4-(dioxaborolan)phenyl]sulfonyl]pyrrolidine () introduce boron for Suzuki coupling applications, expanding synthetic utility.

Biological Activity

1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine is a sulfonamide derivative with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃BrN₁O₂S
  • Molecular Weight : 303.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antibacterial Activity : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with protein synthesis.
  • Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication by targeting specific viral enzymes or receptors.
  • Anticancer Properties : Research suggests that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus12.5 μg/mL
AntibacterialEscherichia coli25 μg/mL
AntiviralHSV-1EC50 = 0.5 μg/mL
AnticancerHeLa cellsIC50 = 15 μM

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The compound demonstrated significant activity against both Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations. This suggests potential for development as an antibacterial agent in clinical settings.
  • Antiviral Studies :
    In vitro assays conducted on herpes simplex virus type 1 (HSV-1) showed that the compound could reduce viral plaque formation significantly. The EC50 value was recorded at 0.5 μg/mL, indicating strong antiviral potential which warrants further exploration for therapeutic applications in viral infections.
  • Anticancer Research :
    The anticancer effects were assessed using HeLa cell lines, where this compound induced apoptosis at an IC50 of 15 μM. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What synthetic strategies are recommended for introducing the sulfonyl group to pyrrolidine in this compound?

The sulfonyl group can be introduced via nucleophilic substitution or coupling reactions. For example, 1-((1-bromopentyl)sulfonyl)pyrrolidine was synthesized by reacting bromoalkyl electrophiles with sulfonamide precursors under catalytic nickel conditions (Table 2, Entry 4 in ). Key steps include:

  • Using organozinc reagents (e.g., phenylzinc iodide) for cross-coupling.
  • Purification via column chromatography (10% ethyl acetate/hexanes) to isolate the product .
  • Confirming regioselectivity using HPLC with chiral columns (e.g., CHIRALPAK AD-H) to assess enantiomeric excess .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Standard analytical workflows include:

  • HPLC : Employing chiral columns (e.g., CHIRALPAK AD-H) with isocratic elution (2% i-PrOH/hexanes, 1.0 mL/min) to resolve enantiomers and quantify purity .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related sulfonamides like 1-[(2-nitrophenyl)sulfonyl]pyrrolidine (ka097), where crystal data were refined using SHELXL2018 and visualized with ORTEP-3 .
  • NMR/FTIR : To verify functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are used to predict the bioactivity or binding interactions of this sulfonamide?

Advanced studies combine density functional theory (DFT) and molecular docking :

  • DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potentials to identify reactive sites. For example, sulfonamides like 1-[(2-nitrophenyl)sulfonyl]pyrrolidine were analyzed using Gaussian 09 at the B3LYP/6-311++G(d,p) level .
  • Docking simulations : Predict binding affinities with target proteins (e.g., carbonic anhydrase II/IX) using AutoDock Vina. Binding poses are validated against experimental IC₅₀ values .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 5-bromo-2-methylphenyl group enhances electrophilicity at the para position, facilitating Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the methyl group may require optimized catalysts. For example:

  • Nickel catalysis : Effective for coupling bulky aryl bromides (e.g., uses Ni complexes with P,N ligands for ethylene oligomerization, a strategy adaptable for arylations) .
  • Microwave-assisted synthesis : Reduces reaction times and improves yields for brominated intermediates, as seen in 5-bromo-2-fluoropyridine synthesis (bp 162–164°C/750 mmHg) .

Q. What are the challenges in achieving enantioselective synthesis, and how are they addressed?

Enantioselectivity requires chiral catalysts or auxiliaries. For instance:

  • Nickel-catalyzed asymmetric sulfonamidation : Achieved 96% ee for 1-((1-phenylpentyl)sulfonyl)pyrrolidine using (R)-BINAP ligands .
  • Chiral resolution : Preferential crystallization or enzymatic kinetic resolution (e.g., lipases for sulfonamide derivatives) .

Methodological Considerations

Q. How should researchers handle data contradictions in spectroscopic characterization?

  • Multi-technique validation : Cross-check NMR (e.g., ¹³C chemical shifts for sulfonyl carbons) with X-ray data .
  • Hirshfeld surface analysis : Resolve ambiguities in crystal packing (e.g., used for 1-[(2-nitrophenyl)sulfonyl]pyrrolidine to quantify intermolecular interactions) .

Q. What strategies mitigate decomposition of brominated intermediates during storage?

  • Low-temperature storage : Maintain at –20°C under inert gas (Ar/N₂).
  • Stabilizers : Add 1–2% hydroquinone to prevent radical-mediated degradation, as recommended for brominated pyridines .

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